molecular formula C16H13ClN2O2 B6344986 1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264042-14-9

1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B6344986
CAS RN: 1264042-14-9
M. Wt: 300.74 g/mol
InChI Key: FSJSZEPSTIPBOS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as CPPD, is an organic compound that has recently been studied for its potential applications in scientific research and drug development. CPPD is a small molecule that can be easily synthesized in the laboratory setting and has been found to have a variety of biochemical and physiological effects on cell cultures and animal models.

Scientific Research Applications

1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been explored for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects on cell cultures and animal models. For example, this compound has been investigated as a potential cancer therapeutic agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Finally, this compound has been explored as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its ability to protect neurons from damage.

Advantages and Limitations for Lab Experiments

The use of 1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in lab experiments has several advantages. For example, this compound is a small molecule that can be easily synthesized in the laboratory setting and is relatively stable in solution. Additionally, this compound has been found to have a variety of biochemical and physiological effects that make it a useful tool for studying a variety of biological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound may interact with other compounds, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for the research of 1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential new applications for this compound. Additionally, further studies could be conducted to investigate the potential interactions of this compound with other compounds and to explore the potential synergistic effects of this compound with other compounds. Finally, further studies could be conducted to explore the potential use of this compound in drug development and to identify potential new targets for this compound-based therapeutics.

Synthesis Methods

1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized using a two-step procedure. The first step involves the reaction of 2-chlorophenylhydrazine with an aldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate hydrazone. The second step is the condensation of the hydrazone with phenylhydrazine in the presence of an acid, such as hydrochloric acid, to form this compound. The synthesis of this compound can be further optimized by varying the reaction conditions, such as temperature, reaction time, and reactant concentrations.

properties

IUPAC Name

2-(2-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJSZEPSTIPBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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